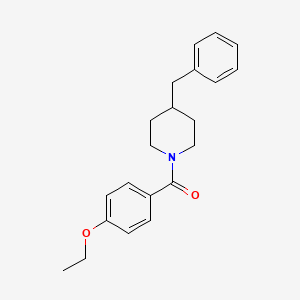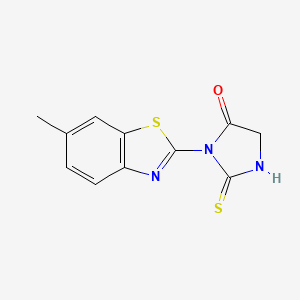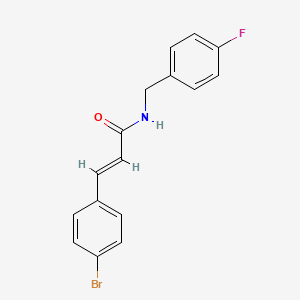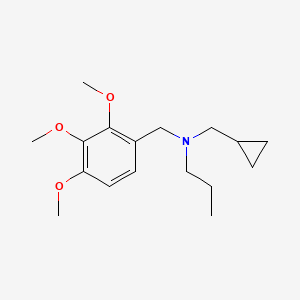![molecular formula C19H17F2NO3 B5848927 N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide, commonly known as DF-MDBU, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DF-MDBU is a benzofuran derivative that belongs to the class of selective androgen receptor modulators (SARMs).
Mécanisme D'action
DF-MDBU works by selectively binding to androgen receptors in the body, thereby promoting anabolic effects on muscle and bone tissue. DF-MDBU has a high affinity for androgen receptors in skeletal muscle and bone, but has minimal activity in other tissues such as the prostate gland. This selective binding profile makes DF-MDBU a promising candidate for the treatment of muscle wasting and osteoporosis.
Biochemical and Physiological Effects
DF-MDBU has been shown to increase muscle mass and strength in animal models, without causing the androgenic side effects associated with traditional anabolic steroids. DF-MDBU has also been shown to increase bone density and improve bone strength, which may be beneficial in the treatment of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MDBU has several advantages over traditional anabolic steroids in lab experiments. DF-MDBU is highly selective for androgen receptors in muscle and bone tissue, which reduces the risk of androgenic side effects. Additionally, DF-MDBU has a longer half-life than traditional steroids, which allows for less frequent dosing. However, DF-MDBU is still in the early stages of development, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on DF-MDBU. One area of focus is the development of more potent and selective N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide that can be used to treat muscle wasting and other conditions associated with androgen deficiency. Another area of research is the development of N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide that can be used to treat age-related muscle loss and osteoporosis in older adults. Additionally, more research is needed to determine the long-term safety and efficacy of DF-MDBU and other N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide.
Méthodes De Synthèse
DF-MDBU can be synthesized through a multistep process that involves the reaction of 4-difluoromethoxyphenylboronic acid with 5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid. The reaction is catalyzed by palladium on carbon, and the resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield DF-MDBU.
Applications De Recherche Scientifique
DF-MDBU has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. DF-MDBU has also been investigated for its potential use as a performance-enhancing drug in sports.
Propriétés
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3/c1-3-12-4-9-16-15(10-12)11(2)17(25-16)18(23)22-13-5-7-14(8-6-13)24-19(20)21/h4-10,19H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIOURCKSWSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)



![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)


